molecular formula C8H14O2 B1615092 3,4-Dihydro-2,5-dimethyl-2H-pyran-2-methanol CAS No. 54004-34-1

3,4-Dihydro-2,5-dimethyl-2H-pyran-2-methanol

Cat. No. B1615092
CAS RN: 54004-34-1
M. Wt: 142.2 g/mol
InChI Key: HNVJQYHJDJMALK-UHFFFAOYSA-N
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Patent
US04388104

Procedure details

3.12 g of sodium borohydride was added to a rapidly stirred mixture of 140 ml of ether and 70 ml of water under a nitrogen atomosphere. To the resulting solution, a solution of 21.0 g of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carboxaldehyde (U.S. Pat. No. 2,479,283) in 42 ml of ether was added drop by drop. After 30 minutes, 21 ml of acetone was added. After 5 more minutes, the mixture was doubled in volume with a saturated solution of potassium carbonate and extracted with ether. The extract was washed with saturated sodium chloride solution, dried (sodium sulfate) and stripped of solvent to give 3,4-dihydro-2,5-dimethyl-2H-pyran-2-methanol (12A), as a pale green liquid, b.p.: not determined.
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
42 mL
Type
solvent
Reaction Step Four
Quantity
21 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].O.[CH3:4][C:5]1([CH:12]=[O:13])[CH2:10][CH2:9][C:8]([CH3:11])=[CH:7][O:6]1.C(=O)([O-])[O-].[K+].[K+]>CCOCC.CC(C)=O>[CH3:4][C:5]1([CH2:12][OH:13])[CH2:10][CH2:9][C:8]([CH3:11])=[CH:7][O:6]1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
140 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
CC1(OC=C(CC1)C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
42 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
21 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OC=C(CC1)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.